![molecular formula C8H8N2S B3046852 Thieno[3,2-b]pyridin-2-ylmethanamine CAS No. 1313725-98-2](/img/structure/B3046852.png)
Thieno[3,2-b]pyridin-2-ylmethanamine
Overview
Description
Thieno[3,2-b]pyridin-2-ylmethanamine is a heterocyclic compound . It is an important class of compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridin-2-ylmethanamine derivatives involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]pyridin-2-ylmethanamine can be found in various databases . The InChI code for this compound is 1S/C8H8N2S/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2 .Chemical Reactions Analysis
The chemical reactions involving Thieno[3,2-b]pyridin-2-ylmethanamine are complex and varied. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of Thieno[3,2-b]pyridin-2-ylmethanamine include a molecular weight of 164.23 .Future Directions
The future directions in the research of Thieno[3,2-b]pyridin-2-ylmethanamine could involve the development of new synthetic approaches and the exploration of its potential therapeutic applications . Further studies are needed to fully understand its mechanism of action and potential uses in medicine.
properties
IUPAC Name |
thieno[3,2-b]pyridin-2-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-6-4-7-8(11-6)2-1-3-10-7/h1-4H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCCIIHILYHGSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CN)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292386 | |
Record name | Thieno[3,2-b]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313725-98-2 | |
Record name | Thieno[3,2-b]pyridine-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.